molecular formula C15H26O B1673248 Hinesol CAS No. 23811-08-7

Hinesol

Cat. No. B1673248
CAS RN: 23811-08-7
M. Wt: 222.37 g/mol
InChI Key: ICWHTQRTTHCUHW-JYRZLJSNSA-N
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Description

Hinesol is a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome . It is a natural product found in Guatteria friesiana, Cymbopogon schoenanthus, and other organisms .


Synthesis Analysis

The total synthesis of Hinesol involves an acid-catalysed rearrangement of an endo alcohol, followed by an oxidative cleavage resulting in the generation of a spiro-system . The synthesis of Hinesol from (–)–pinene has also been described .


Molecular Structure Analysis

Hinesol has a molecular formula of C15H26O, with a molecular weight of 222.37 g/mol . Its IUPAC name is 2- (6,10-dimethylspiro [4.5]dec-9-en-3-yl)propan-2-ol . The structure of Hinesol can be viewed in 3D .


Chemical Reactions Analysis

Hinesol has been found to undergo biotransformation when isolated from the essential oils of Atractylodes lancea rhizome by Aspergillus niger and Aspergillus cellulosae .


Physical And Chemical Properties Analysis

Hinesol has a molecular weight of 222.37 g/mol, an XLogP3-AA of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 222.198365449 g/mol .

Scientific Research Applications

Anti-Cancer Activity

Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, has been found to inhibit cell growth and induce apoptosis in human leukemia HL-60 cells . It has been suggested that hinesol induces apoptosis through the JNK signaling pathway in HL-60 cells . Therefore, hinesol may represent a novel medicinal drug having indications in the treatment of various cancers, including leukemia .

Anti-Bacterial Activity

Hinesol has been identified to possess anti-bacterial activity . This suggests that it could be used in the development of new antibacterial agents.

Anti-Sudorific Activity

Hinesol has been identified to possess anti-sudorific activity . This suggests that it could be used in the treatment of conditions related to excessive sweating.

Blood Glucose-Lowering Activity

Hinesol has been identified to possess blood glucose-lowering activities . This suggests that it could be used in the management of diabetes.

Anti-Tumor Immunity

Hinesol has been identified to possess anti-tumor immunity . This suggests that it could be used in the development of new immunotherapies for cancer.

Essential Oil Component

Hinesol is a major component of the essential oil extracted from Atractylodes lancea rhizome . These essential oils have various applications in aromatherapy and other therapeutic practices.

Safety And Hazards

When handling Hinesol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHTQRTTHCUHW-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C([C@]12CC[C@H](C2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Hinesol

CAS RN

23811-08-7
Record name Hinesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23811-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hinesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023811087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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